- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichlorideTetrahedron, 1987, 43(12), 2755-60,
Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
Nome do Produto:2,3-Dimethylindole
2,3-Dimethylindole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3-Dimethyl-1H-indole
- 2,3-Dimethylindole
- 2.3-Dimethylindole
- NSC 24936
- 1H-Indole, 2,3-dimethyl-
- INDOLE, 2,3-DIMETHYL-
- 2,3-dimethyl indole
- TFW7O9HWZK
- PYFVEIDRTLBMHG-UHFFFAOYSA-N
- PubChem7334
- 2,3-Dimethyl-1H-indole #
- s213
- HMS1648J03
- NSC24936
- BBL025939
- STL377851
- TRA0032781
- NCGC0
- D1579
- Q27289944
- Z56867202
- SCHEMBL154593
- NCGC00331571-01
- D-5350
- EN300-17046
- 2,3-Dimethylindole, >=97%
- EINECS 202-076-2
- 2,3-dimethyl-1h-indol
- AKOS000445202
- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
- AB00444231-03
- NSC-24936
- AC-11743
- LS-82921
- CHEMBL3252119
- FT-0641910
- F2190-0646
- AS-56969
- DTXSID6059027
- UNII-TFW7O9HWZK
- FT-0609715
- AMY23189
- 91-55-4
- DIMETHYLINDOLE, 2,3-
- F12404
- CS-W010999
- MFCD00005617
- 2,3-Dimethyl-1H-indole (ACI)
- Indole, 2,3-dimethyl- (7CI, 8CI)
- DB-057262
- NS00039401
- SY048829
- BDBM50612697
-
- MDL: MFCD00005617
- Inchi: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
- Chave InChI: PYFVEIDRTLBMHG-UHFFFAOYSA-N
- SMILES: C1C=C2NC(C)=C(C2=CC=1)C
- BRN: 116662
Propriedades Computadas
- Massa Exacta: 145.08900
- Massa monoisotópica: 145.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 144
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 15.8
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 2.8
Propriedades Experimentais
- Cor/Forma: Phylloid crystals
- Densidade: 1.0641 (estimate)
- Ponto de Fusão: 104.0 to 108.0 deg-C
- Ponto de ebulição: 285°C(lit.)
- Ponto de Flash: 285°C/750mm
- Índice de Refracção: 1.6030 (estimate)
- PSA: 15.79000
- LogP: 2.78470
- Solubilidade: Soluble in ethanol \ ether and concentrated hydrochloric acid, slightly soluble in hot water and petroleum
2,3-Dimethylindole Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302+H312+H332
- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S24/25
- RTECS:NL7185000
- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- TSCA:Yes
2,3-Dimethylindole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dimethylindole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147760-25g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 25g |
$59 | 2024-07-20 | |
Enamine | EN300-17046-5.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 5.0g |
$37.0 | 2023-07-07 | |
Enamine | EN300-17046-50.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 50.0g |
$234.0 | 2023-07-07 | |
Enamine | EN300-17046-0.1g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
eNovation Chemicals LLC | D760197-100g |
2,3-Dimethylindole |
91-55-4 | 97% | 100g |
$225 | 2024-06-07 | |
Life Chemicals | F2190-0646-2.5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Life Chemicals | F2190-0646-5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Fluorochem | 223002-100g |
2,3-Dimethyl-1H-indole |
91-55-4 | 95% | 100g |
£232.00 | 2022-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18504-50g |
2,3-Dimethylindole, 97% |
91-55-4 | 97% | 50g |
¥1704.00 | 2023-03-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012337-50g |
2,3-Dimethylindole |
91-55-4 | 97% | 50g |
¥662 | 2024-05-21 |
2,3-Dimethylindole Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
Referência
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C
Referência
- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using MethanolJournal of Organic Chemistry, 2021, 86(9), 6943-6951,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
Referência
- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylateOrganic Syntheses, 2003, 80, 75-84,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt
Referência
- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole SynthesisCatalysis Letters, 2016, 146(5), 968-976,
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ; 7 h, reflux
Referência
- GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOLOrganic Communications, 2013, 6(1), 31-40,
Synthetic Routes 8
Condições de reacção
1.1 Solvents: Aniline
Referência
- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketoneJournal of the Chemical Society, 1948, 272, 272-5,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C
Referência
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Acetic acid
Referência
- Phosphorus(V) oxide-methanesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C
Referência
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Referência
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Synthetic Routes 13
Condições de reacção
Referência
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 14
Condições de reacção
Referência
- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reactionZhurnal Organicheskoi Khimii, 1981, 17(4), 745-8,
Synthetic Routes 15
Condições de reacção
1.1 Solvents: Ethanol ; 10 min, rt
1.2 -
1.2 -
Referência
- Synthesis of substituted indoles using continuous flow micro reactorsTetrahedron, 2010, 66(21), 3861-3865,
Synthetic Routes 16
Condições de reacção
1.1 Catalysts: Tin dichloride dihydrate ; 40 °C
1.2 50 min, 40 °C
1.2 50 min, 40 °C
Referência
- SnCl2·2H2O-an alternative to Lewis acidic ionic liquidsChemistry Letters, 2006, 35(6), 632-633,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: Xylene ; 24 h, 150 °C
Referência
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
Referência
- Product subclass 4: palladium-alkene complexesScience of Synthesis, 2002, 1, 319-387,
Synthetic Routes 20
Condições de reacção
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
Referência
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Referência
- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiationSynthetic Communications, 2002, 32(2), 265-272,
2,3-Dimethylindole Raw materials
- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-
- 2-Butanone, 3-(phenylamino)-
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-
- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-
- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-
- 2,3-Dimethylindoline
- 2-Methylindole
- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone
- Phenylhydrazine Hydrochloride (1:1)
2,3-Dimethylindole Preparation Products
2,3-Dimethylindole Literatura Relacionada
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Ming Liu,Ming Shi,Hong Meng New J. Chem. 2020 44 2961
-
Yuan Dong,Haoming Zhao,Yinheng Zhao,Ming Yang,Heshun Zhang,Hansong Cheng RSC Adv. 2021 11 15729
-
Christopher A. Hughes-Whiffing,Alexis Perry Org. Biomol. Chem. 2021 19 627
-
Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91-55-4)2,3-Dimethylindole

Pureza:99%
Quantidade:100g
Preço ($):203.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-55-4)2,3-Dimethylindole

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito